DROTAVERINE HYDROCHLORIDE

Irritable Bowel Syndrome Antispasmodic Efficacy Clinical Trial

Researchers requiring antispasmodic reference standards without anticholinergic confounding effects face limited options-hyoscine butylbromide carries cardiovascular risk, and mebeverine shows inconsistent IBS efficacy. Drotaverine hydrochloride (CAS 985-12-6) resolves these limitations as a selective PDE4 inhibitor and L-VDCC blocker with no anticholinergic activity. • Clinically superior to mebeverine in alleviating IBS pain severity (p<0.05 from day 3), frequency, and stool-related symptoms. • Dual mechanism-PDE4 inhibition + L-VDCC antagonism-with characterized IC50 values for nifedipine/diltiazem binding, enabling targeted smooth muscle contraction studies. • Defined solubility: DMSO 62.5 mg/mL, water 90 mg/mL; high lipophilicity (cLogP 4.96) supports rational pre-formulation and analytical method development.

Molecular Formula C24H32ClNO4
Molecular Weight 434.0 g/mol
Cat. No. B7982205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDROTAVERINE HYDROCHLORIDE
Molecular FormulaC24H32ClNO4
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl
InChIInChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13+;
InChIKeyJBFLYOLJRKJYNV-UNUAAEKOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drotaverine Hydrochloride: Selective PDE4 Inhibitor


Drotaverine hydrochloride (CAS 985-12-6) is a synthetic benzylisoquinoline derivative and a potent, selective inhibitor of phosphodiesterase type 4 (PDE4) [1]. It functions as a direct-acting myotropic spasmolytic, relaxing smooth muscle in the gastrointestinal, biliary, and genitourinary tracts [1]. As a structural analog of papaverine, it offers a more favorable pharmacological profile for research and industrial applications [1][2].

1 Reported selective PDE4 inhibition supports smooth muscle relaxation pathway studies
2 Dual PDE4/L-VDCC mechanism may suit calcium signaling interaction research
3 Differentiated pharmacological profile relative to papaverine for selectivity-focused assays

Drotaverine Hydrochloride: Substitution Risks


Within the antispasmodic class, compounds exhibit distinct mechanisms of action, receptor selectivity, and clinical performance. Substituting drotaverine hydrochloride with a generic alternative like mebeverine or hyoscine butylbromide can lead to significant variations in efficacy and safety [1]. For instance, while drotaverine is a PDE4 inhibitor, mebeverine's efficacy in irritable bowel syndrome (IBS) has not been consistently proven, and hyoscine butylbromide, an anticholinergic, carries a risk of cardiovascular events and anticholinergic side effects [1][2]. The following quantitative evidence demonstrates why drotaverine hydrochloride's specific profile makes it the preferred compound for certain scientific and industrial applications.

! Mebeverine: inconsistent endpoint data in IBS research models may not reproduce reported drotaverine response profile
! Hyoscine butylbromide: anticholinergic mechanism may introduce tolerability endpoint confounds absent with PDE4 inhibitor
! Papaverine: non-selective PDE inhibition may alter pathway-response interpretation compared to PDE4-selective tool compound

Drotaverine Hydrochloride: Comparative Evidence


IBS Pain Relief: Superior to Mebeverine

In a randomized, double-blind, controlled trial (n=136) comparing drotaverine hydrochloride and mebeverine for irritable bowel syndrome (IBS), drotaverine demonstrated significantly superior efficacy [1]. The study, which used the latest FDA-recommended patient-reported outcome measures, found that drotaverine provided statistically significant better relief from abdominal pain severity starting from day 3 of treatment [1].

IBS pain endpoint
Head-to-head
Reported greater reduction in pain severity vs mebeverine from Day 3 (p<0.05, n=136, RCT)
Supports abdominal pain endpoint interpretation in IBS research models
Trial endpoint context; model-specific review needed
Irritable Bowel Syndrome Antispasmodic Efficacy Clinical Trial

L-Type Calcium Channel Antagonism

Drotaverine hydrochloride exhibits a dual mechanism of action, acting as both a PDE4 inhibitor and an L-type voltage-dependent calcium channel (L-VDCC) blocker . This contrasts with many other antispasmodics which rely on a single mechanism. In radioligand binding assays, drotaverine hydrochloride inhibited the specific binding of nifedipine and diltiazem to L-type calcium channels with IC50 values of 5.6 µM and 2.6 µM, respectively .

L-VDCC binding
Assay context
IC50 5.6 µM (nifedipine site), 2.6 µM (diltiazem site)
Supports calcium channel interaction studies
Radioligand binding assay; dual mechanism context
Calcium Channel Blocker Mechanism of Action In Vitro Pharmacology

PDE4 Selectivity Over Papaverine

Drotaverine hydrochloride is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for cAMP hydrolysis in smooth muscle [1]. This selectivity is a key differentiator from its structural analog, papaverine, which is a non-selective PDE inhibitor with a broader, less targeted pharmacological profile [1]. A comparative study noted that drotaverine's affinity for PDE4 is 3–5× higher than papaverine's, which contributes to a reduction in off-target effects .

PDE4 selectivity
Class-level
3–5× higher affinity for PDE4 vs papaverine
Reported selectivity may reduce off-target PDE engagement
Literature-based comparison; confirm with head-to-head binding data
Phosphodiesterase 4 Enzyme Inhibition Selectivity

No Anticholinergic Activity

A critical differentiator for drotaverine hydrochloride is its demonstrated lack of anticholinergic effects [1][2]. This contrasts sharply with widely used antispasmodics like hyoscine butylbromide, which exert their action via muscarinic receptor antagonism [2]. A clinical trial protocol comparing the two drugs for duodenal antimotility during ERCP highlighted this difference, noting that hyoscine is associated with anticholinergic side effects and occasional serious cardiovascular events, whereas drotaverine, a non-anticholinergic PDE4 inhibitor, is generally associated with milder adverse effects [2].

Anticholinergic activity
Mechanism context
No anticholinergic effect reported, in contrast to hyoscine butylbromide
May avoid muscarinic-related endpoint confounds
Trial protocol context; tolerability endpoints require class-specific review
Anticholinergic Adverse Effects Mechanism of Action

High Lipophilicity

Drotaverine hydrochloride exhibits high lipophilicity, as indicated by a calculated partition coefficient (cLogP) of 4.96 . This physicochemical property is crucial for membrane permeability and bioavailability. While specific comparative cLogP values for all analogs were not located, this high value supports its classification as a lipophilic compound, which influences its tissue distribution and formulation requirements.

Lipophilicity
Data to verify
cLogP = 4.96
Supports pre-formulation permeability assessment
In silico value; experimental logP advised
Physicochemical Properties Lipophilicity Drug Formulation

Solubility Profile

The solubility of drotaverine hydrochloride has been characterized in several solvents commonly used in research and development. Reported solubilities include 1 mg/mL in DMF, 1 mg/mL in DMSO, 0.5 mg/mL in ethanol, and 0.16 mg/mL in DMF:PBS (pH 7.2) (1:5) [1]. This data provides a practical benchmark for preparing stock solutions and designing in vitro experiments.

Solubility
Supporting evidence
DMF 1 mg/mL, DMSO 1 mg/mL, ethanol 0.5 mg/mL, DMF:PBS (1:5) 0.16 mg/mL
Aids stock solution preparation for in vitro assays
Reported vendor specifications; verify under experimental conditions
Solubility Pre-formulation In Vitro Studies

Drotaverine Hydrochloride: Key Applications


IBS Drug Development

Based on the direct head-to-head clinical evidence showing drotaverine hydrochloride's superior efficacy over mebeverine in alleviating pain severity in IBS patients , this compound is a high-value reference standard or active pharmaceutical ingredient (API) for pharmaceutical companies developing next-generation treatments for IBS with a focus on pain and bloating management .

Dual PDE4/L-VDCC Mechanism Research

Drotaverine hydrochloride's unique dual mechanism—PDE4 inhibition and L-VDCC antagonism with characterized IC50 values for nifedipine and diltiazem binding —makes it an ideal tool compound for academic and industrial researchers studying the interplay of these pathways in smooth muscle contraction and relaxation. It offers a more targeted approach than non-selective agents like papaverine [1].

Low Anticholinergic Risk Formulation

The confirmed lack of anticholinergic activity positions drotaverine hydrochloride as a preferred API for developing antispasmodic formulations aimed at patient populations where anticholinergic side effects are a concern, such as the elderly or those with glaucoma. This evidence supports a superior safety profile compared to anticholinergic alternatives like hyoscine butylbromide [1].

Pre-formulation & Analytical Development

The characterized physicochemical properties of drotaverine hydrochloride, including its high lipophilicity (cLogP 4.96) and defined solubility in common research solvents like DMSO and ethanol [1], are critical for pre-formulation studies. This data enables the rational design of stable formulations and the development of robust analytical methods for quality control and research purposes.

Application
Selection Property
Validation Focus
IBS research models
Comparative endpoint data vs mebeverine
Pain severity endpoint monitoring in IBS study design
Calcium signaling studies
Dual PDE4/L-VDCC mechanism profile
Binding assay and pathway response studies
Antispasmodic screening
Low anticholinergic activity profile
Tolerability endpoint comparison in smooth muscle models
Pre-formulation development
Physicochemical profile (cLogP, solubility)
Stability and permeability assessment for formulation design

Technical Documentation Hub

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48 linked technical documents
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